N-benzyl-1,2,3,4-thiatriazol-5-amine

Description

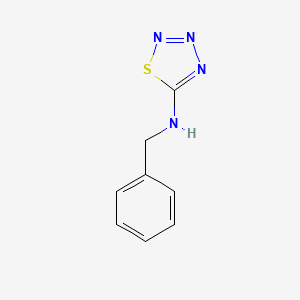

N-Benzyl-1,2,3,4-thiatriazol-5-amine is a heterocyclic compound featuring a five-membered thiatriazole ring (containing four nitrogen atoms and one sulfur atom) substituted at position 5 with an amine group and at the N-position with a benzyl group. Thiatriazoles are of interest due to their electronic properties, which arise from the sulfur atom’s polarizability and nitrogen-rich structure, making them candidates for anticancer, antimicrobial, and antiproliferative applications .

Properties

CAS No. |

13078-31-4 |

|---|---|

Molecular Formula |

C8H8N4S |

Molecular Weight |

192.24 g/mol |

IUPAC Name |

N-benzylthiatriazol-5-amine |

InChI |

InChI=1S/C8H8N4S/c1-2-4-7(5-3-1)6-9-8-10-11-12-13-8/h1-5H,6H2,(H,9,10,12) |

InChI Key |

WPKQBYNPMCKCLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NN=NS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1,2,3,4-thiatriazol-5-amine typically involves the reaction of benzyl chloride with 1,2,3,4-thiatriazol-5-amine in the presence of a base. The reaction is carried out in a mixture of ethanol and water at room temperature under normal atmospheric conditions . The general reaction scheme is as follows:

C6H5CH2Cl+C2H2N4S→C8H8N4S+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1,2,3,4-thiatriazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The benzyl group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The thiatriazole ring can undergo oxidation and reduction reactions, leading to different derivatives.

Common Reagents and Conditions

Substitution: Benzyl chloride, alkyl halides, and bases such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various benzyl-substituted thiatriazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-benzyl-1,2,3,4-thiatriazol-5-amine is a heterocyclic compound that contains a thiatriazole ring, notable for the presence of three nitrogen atoms and one sulfur atom in a five-membered ring, classifying it within the triazole family. The benzyl group enhances its lipophilicity, improving its capacity to penetrate biological membranes. Research indicates several potential applications and biological activities of this compound.

Potential Applications

This compound has potential in pharmaceutical development as an antioxidant. Studies of its interactions with biological targets are essential for understanding its mechanism of action.

Key areas of interest include:

- Enzyme Inhibition Identifying specific enzymes that this compound can inhibit.

- Receptor Binding Determining if it can bind to specific receptors in the body.

- Cellular Signaling Exploring its effects on cellular signaling pathways.

Related Triazole Compounds

This compound shares structural characteristics with other compounds, with unique attributes:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 1-Benzyltriazole | Contains a triazole ring without sulfur | Known for its stability and ease of synthesis |

| 1-Methylthio-1H-triazole | Contains sulfur but lacks benzyl substitution | Exhibits different reactivity patterns |

| 2-(Benzylamino)-1H-triazole | Amino group directly attached to triazole | Demonstrates strong biological activity |

| Tris(benzyltriazolylmethyl)amine | Tertiary amine with multiple triazole units | Effective ligand for metal catalysis |

This compound is unique because of its sulfur incorporation within the triazole framework, and the presence of a benzyl group enhances its lipophilicity and potential bioactivity.

Triazoles in Medicinal Chemistry

Mechanism of Action

The mechanism of action of N-benzyl-1,2,3,4-thiatriazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which is involved in cell proliferation and survival . By binding to the SH2 domain of STAT3, the compound prevents its phosphorylation and subsequent activation, leading to reduced cell growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives

- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine (): Structure: Combines a 1,2,3-triazole core with benzothiazole and nitroaryl groups. Synthesis: Prepared via cycloaddition of 2-nitrophenyl azide with 2-(benzo[d]thiazol-2-yl)acetonitrile, yielding 82–97% under optimized conditions.

5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine ():

- Structure : 1,2,4-Triazole with aryl substituents.

- Synthesis : Formed via cyclization of N-aryl carbamothioyl benzamides with hydrazine hydrate (73% yield).

- Activity : Demonstrates anticancer activity, likely through kinase inhibition.

- Comparison : The thiatriazole’s sulfur atom may enhance lipophilicity compared to triazoles, improving membrane permeability .

Thiadiazole Derivatives

- N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide (): Structure: 1,3,4-Thiadiazole with ethoxy and benzamide groups. Synthesis: Derived from 5-amino-2-ethoxy-1,3,4-thiadiazole and benzoyl chloride (55% yield). Comparison: The thiatriazole’s nitrogen-rich structure could increase electrophilicity, enhancing reactivity in nucleophilic environments .

Benzothiazole and Acridine Derivatives

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Synthesis: The target compound may be synthesized via cycloaddition or nucleophilic substitution, analogous to methods in (N-benzyl bispidinols) and (thiadiazole acylation).

- Pharmacology : Thiatriazoles are understudied compared to triazoles and thiadiazoles. Priority research areas include:

Biological Activity

N-benzyl-1,2,3,4-thiatriazol-5-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the class of thiatriazoles, which are nitrogen-sulfur heterocycles. These compounds are characterized by their unique five-membered ring structure that incorporates both nitrogen and sulfur atoms. The synthesis of thiatriazole derivatives typically involves various chemical reactions such as cyclization and substitution reactions. Research has shown that modifications in the thiatriazole structure can lead to enhanced biological activity.

Biological Activity Overview

Thiatriazole derivatives, including this compound, have been investigated for a range of biological activities:

- Antimicrobial Activity : Thiatriazoles have demonstrated significant antimicrobial properties against various pathogens. For instance, studies have shown that derivatives exhibit activity against Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Research indicates that certain thiatriazole derivatives possess antitumor effects. A study highlighted the antitumor activity of benzyl-substituted thiatriazoles against cancer cell lines with IC50 values indicating their potency .

- CNS Activity : Some derivatives have shown selective activity towards central nervous system (CNS) cancer cell lines, suggesting potential applications in neuro-oncology .

- Mechanisms of Action : The mechanisms through which thiatriazoles exert their biological effects include inhibition of key enzymes involved in tumorigenesis and modulation of cellular signaling pathways .

Antimicrobial Studies

A series of Schiff bases derived from 1,3,4-thiadiazole have been synthesized and tested for antibacterial activity. The results indicated promising effects against Staphylococcus aureus and E. coli, showcasing the potential for developing new antibacterial agents based on this scaffold .

Antitumor Studies

In a notable study on the antitumor activity of this compound derivatives:

- Compounds were screened against various cancer cell lines.

- The most potent compounds exhibited mean GI50 values ranging from 7 to 14 µM.

- Molecular docking studies suggested that these compounds interact effectively with target proteins involved in cancer progression .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.